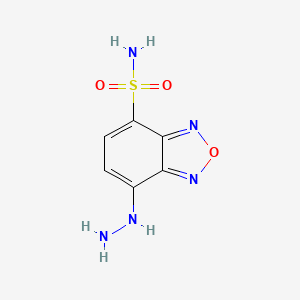
2-Bromo-6-(methylsulfanyl)-7H-purine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Bromo-6-(methylthio)-1H-purine is a heterocyclic organic compound that belongs to the purine family It is characterized by the presence of a bromine atom at the 2-position and a methylthio group at the 6-position of the purine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-6-(methylthio)-1H-purine typically involves the bromination of 6-(methylthio)-1H-purine. One common method is to react 6-(methylthio)-1H-purine with bromine in the presence of a suitable solvent, such as acetic acid or dichloromethane, under controlled temperature conditions. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
Industrial production of 2-Bromo-6-(methylthio)-1H-purine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
2-Bromo-6-(methylthio)-1H-purine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The methylthio group can be oxidized to a sulfoxide or sulfone, and the purine ring can undergo reduction reactions.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium azide or potassium thiolate in polar solvents (e.g., DMF or DMSO) are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are employed.
Coupling Reactions: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling reactions.
Major Products Formed
Substitution Reactions: Products include 2-azido-6-(methylthio)-1H-purine or 2-thio-6-(methylthio)-1H-purine.
Oxidation: Products include 2-Bromo-6-(methylsulfinyl)-1H-purine or 2-Bromo-6-(methylsulfonyl)-1H-purine.
Coupling Reactions: Products include various biaryl derivatives.
Aplicaciones Científicas De Investigación
2-Bromo-6-(methylthio)-1H-purine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antiviral and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the production of advanced materials and as an intermediate in the synthesis of other valuable compounds.
Mecanismo De Acción
The mechanism of action of 2-Bromo-6-(methylthio)-1H-purine involves its interaction with specific molecular targets. The bromine atom and the methylthio group contribute to its reactivity and ability to form covalent bonds with target molecules. This compound can inhibit certain enzymes or interfere with nucleic acid synthesis, leading to its biological effects. The exact pathways and targets depend on the specific application and context of its use.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Bromo-6-chloro-1H-purine
- 2-Bromo-6-methoxy-1H-purine
- 2-Bromo-6-aminopurine
Uniqueness
2-Bromo-6-(methylthio)-1H-purine is unique due to the presence of the methylthio group, which imparts distinct chemical properties and reactivity compared to other similar compounds. This functional group can undergo specific reactions, such as oxidation to sulfoxides or sulfones, which are not possible with other substituents like chlorine or methoxy groups. Additionally, the compound’s potential biological activities and applications in various fields make it a valuable subject of study.
Propiedades
Número CAS |
139243-95-1 |
|---|---|
Fórmula molecular |
C6H5BrN4S |
Peso molecular |
245.10 g/mol |
Nombre IUPAC |
2-bromo-6-methylsulfanyl-7H-purine |
InChI |
InChI=1S/C6H5BrN4S/c1-12-5-3-4(9-2-8-3)10-6(7)11-5/h2H,1H3,(H,8,9,10,11) |
Clave InChI |
BNWRWPKXRAJBIQ-UHFFFAOYSA-N |
SMILES canónico |
CSC1=NC(=NC2=C1NC=N2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


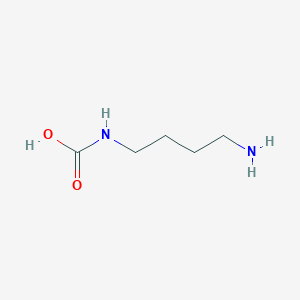
![5-[(2-Chloroethyl)(ethyl)amino]pyrimidine-2,4(1h,3h)-dione](/img/structure/B15213169.png)
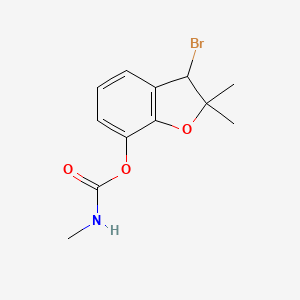
![2,3,6-Triphenyl-7-propylimidazo[1,2-b][1,2,4]triazine](/img/structure/B15213176.png)
![N-Methyl-5-{[3-(trifluoromethyl)phenyl]methyl}-1,3,4-thiadiazol-2-amine](/img/structure/B15213183.png)

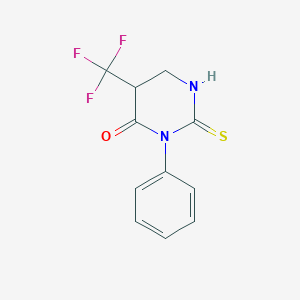
![5-[(2-Chlorophenyl)methyl]-N-methyl-1,3,4-thiadiazol-2-amine](/img/structure/B15213199.png)
![4-Chloro-5-[(4-chlorophenyl)methoxy]-2-hexylpyridazin-3(2H)-one](/img/structure/B15213204.png)

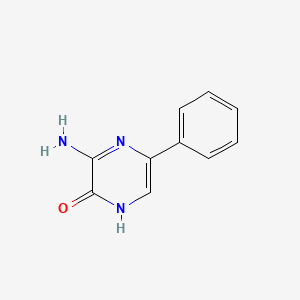
![4-Thia-1-azabicyclo[3.2.1]octane](/img/structure/B15213230.png)

